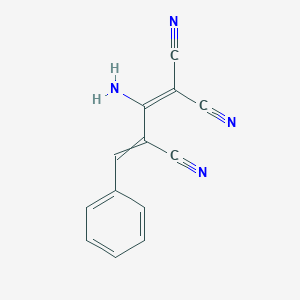![molecular formula C16H12Cl2 B14578593 1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene CAS No. 61693-04-7](/img/structure/B14578593.png)
1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a propadienyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 4-methylphenylacetylene.
Reaction Conditions: The reaction is carried out under conditions that promote the formation of the propadienyl group. This often involves the use of a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to deprotonate the alkyne and generate the corresponding acetylide anion.
Coupling Reaction: The acetylide anion then undergoes a coupling reaction with 1,3-dichlorobenzene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The propadienyl group can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Substitution: Formation of phenols or amines.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: Similar structure but lacks the propadienyl group.
4-Methylphenylacetylene: Contains the propadienyl group but lacks the dichlorobenzene moiety.
1,3-Dichloro-5-phenylbenzene: Similar structure but with a phenyl group instead of the propadienyl group.
Uniqueness
1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene is unique due to the presence of both the dichlorobenzene and propadienyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61693-04-7 |
|---|---|
Molecular Formula |
C16H12Cl2 |
Molecular Weight |
275.2 g/mol |
InChI |
InChI=1S/C16H12Cl2/c1-12-5-7-13(8-6-12)3-2-4-14-9-15(17)11-16(18)10-14/h3-11H,1H3 |
InChI Key |
DWSFEWWSVRHPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C=CC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


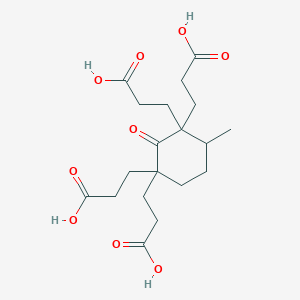

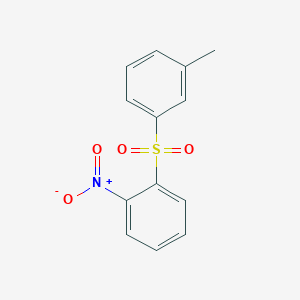
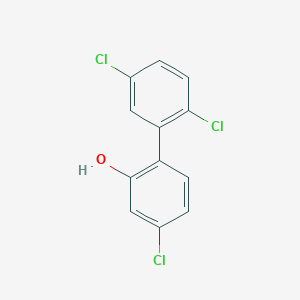
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
![1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14578569.png)
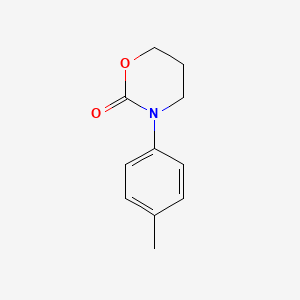
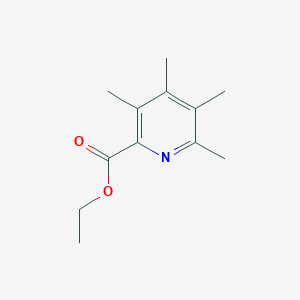
![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)
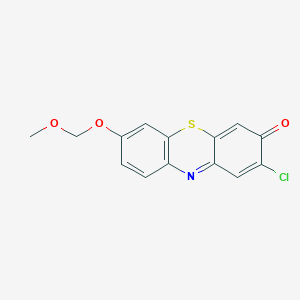
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14578597.png)
